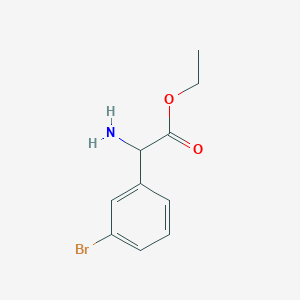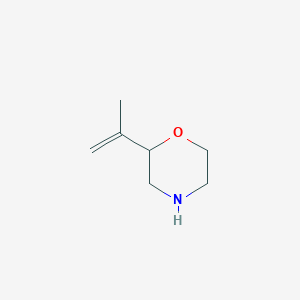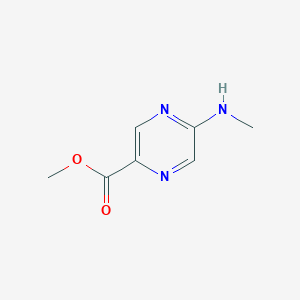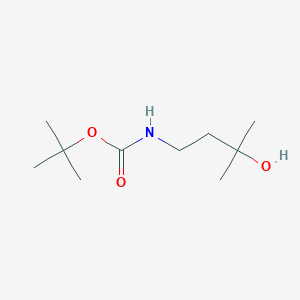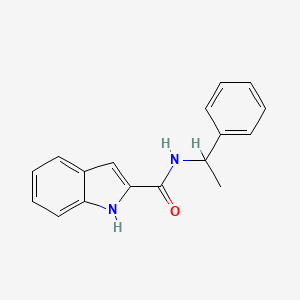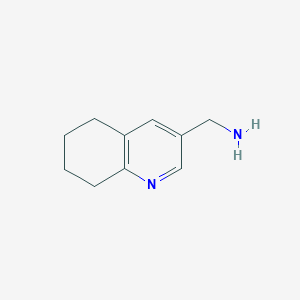
(5,6,7,8-Tetrahydroquinolin-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5,6,7,8-Tetrahydroquinolin-3-yl)methanamine: 1-(5,6,7,8-tetrahydroquinolin-3-yl)methanamine , is a chemical compound with the following structure:
Structure: C10H14N2
It belongs to the class of quinoline derivatives and contains a tetrahydroquinoline ring system. The compound is characterized by its amino group (–NH₂) attached to the quinoline ring.
Métodos De Preparación
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reduction of the corresponding quinoline precursor using reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Industrial Production: While specific industrial production methods are not widely documented, academic research and custom synthesis companies provide access to this compound for scientific and pharmaceutical purposes.
Análisis De Reacciones Químicas
(5,6,7,8-Tetrahydroquinolin-3-yl)methanamine: can undergo various chemical reactions, including:
Reduction: Reduction of the quinoline ring to form the tetrahydroquinoline.
Substitution: Substitution reactions at the quinoline nitrogen or carbon atoms.
Functionalization: Introduction of different functional groups.
Common reagents used in these reactions include reducing agents (e.g., LiAlH₄), halogenating agents (e.g., bromine), and acid catalysts.
Major products formed from these reactions include derivatives of the tetrahydroquinoline ring system.
Aplicaciones Científicas De Investigación
Chemistry::
Building Block: Used in the synthesis of more complex molecules due to its versatile reactivity.
Medicinal Chemistry: Investigated for potential drug development.
Neuroscience: Explored for its effects on neurotransmitter systems.
Antimicrobial Properties: Studied for potential antibacterial or antifungal activity.
Custom Synthesis: Used by pharmaceutical and chemical companies for research purposes.
Mecanismo De Acción
The exact mechanism by which this compound exerts its effects depends on its specific application. In neuroscience, it may interact with receptors or enzymes involved in neurotransmission.
Comparación Con Compuestos Similares
While there are other quinoline derivatives, the unique tetrahydroquinoline structure of (5,6,7,8-Tetrahydroquinolin-3-yl)methanamine sets it apart. Similar compounds include quinoline itself and other quinoline-based molecules.
Remember that further research and experimentation are essential to fully understand the compound’s properties and applications
Propiedades
Fórmula molecular |
C10H14N2 |
|---|---|
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
5,6,7,8-tetrahydroquinolin-3-ylmethanamine |
InChI |
InChI=1S/C10H14N2/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h5,7H,1-4,6,11H2 |
Clave InChI |
CCTMHSMYQLQWKL-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C=C(C=N2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(Morpholin-4-yl)-4-({6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)butan-1-one](/img/structure/B13580562.png)



